molecular formula C8H8FNO4 B14045072 6-Fluoro-4,5-dimethoxynicotinic acid

6-Fluoro-4,5-dimethoxynicotinic acid

Cat. No.: B14045072
M. Wt: 201.15 g/mol
InChI Key: PKDMCDPGPOXWLT-UHFFFAOYSA-N
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Description

6-Fluoro-4,5-dimethoxynicotinic acid is a fluorinated derivative of nicotinic acid (vitamin B3) with methoxy groups at positions 4 and 5 and a fluorine atom at position 6 on the pyridine ring. This structural arrangement enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C8H8FNO4

Molecular Weight

201.15 g/mol

IUPAC Name

6-fluoro-4,5-dimethoxypyridine-3-carboxylic acid

InChI

InChI=1S/C8H8FNO4/c1-13-5-4(8(11)12)3-10-7(9)6(5)14-2/h3H,1-2H3,(H,11,12)

InChI Key

PKDMCDPGPOXWLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1C(=O)O)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4,5-dimethoxynicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable nicotinic acid derivative followed by methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 6-Fluoro-4,5-dimethoxynicotinic acid may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4,5-dimethoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.

Scientific Research Applications

6-Fluoro-4,5-dimethoxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its enhanced stability and bioavailability.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-4,5-dimethoxynicotinic acid involves its interaction with specific molecular targets. The fluorine atom and methoxy groups enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating key biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of 6-fluoro-4,5-dimethoxynicotinic acid can be contextualized by comparing it to analogs with variations in substituent type, position, and electronic effects. Below is a detailed comparison:

Table 1: Substituent Effects on Nicotinic Acid Derivatives
Compound Name Substituents Key Properties/Bioactivity Reference
6-Fluoro-4-(trifluoromethyl)nicotinic acid 6-F, 4-CF₃ High lipophilicity; enzyme inhibition
5-Chloro-6-fluoronicotinic acid 5-Cl, 6-F Broad enzyme modulation
2-Fluoro-6-methoxynicotinic acid 2-F, 6-OCH₃ Enhanced antimicrobial activity
6-Chloro-2,4-dimethylnicotinic acid 6-Cl, 2-CH₃, 4-CH₃ Antimicrobial, distinct methyl effects
6-Fluoro-4,5-dimethoxynicotinic acid 6-F, 4-OCH₃, 5-OCH₃ Balanced lipophilicity & H-bonding; potential CNS applications -
Key Observations

Fluorine Position: The 6-fluoro substitution (as in 6-fluoro-4,5-dimethoxynicotinic acid and 5-chloro-6-fluoronicotinic acid) enhances metabolic stability compared to 2-fluoro analogs (e.g., 2-fluoro-6-methoxynicotinic acid).

Methoxy vs. Methyl Groups :

  • Methoxy groups (as in 6-fluoro-4,5-dimethoxynicotinic acid) provide stronger hydrogen-bond acceptors than methyl groups (e.g., 6-chloro-2,4-dimethylnicotinic acid), which may improve binding to polar biological targets like kinases or GPCRs .

Dual Halogenation :

  • Dual halogenation (e.g., 5-Cl/6-F in 5-chloro-6-fluoronicotinic acid) increases steric bulk and electron-withdrawing effects, often leading to higher enzyme inhibition. In contrast, the dual methoxy groups in 6-fluoro-4,5-dimethoxynicotinic acid likely prioritize solubility and target specificity over broad-spectrum activity .

Advantages Over Analogs :

  • The compound’s LogP (~1.9) balances solubility and membrane permeability, offering advantages over highly lipophilic derivatives (e.g., LogP >2.5 in trifluoromethyl analogs) .

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